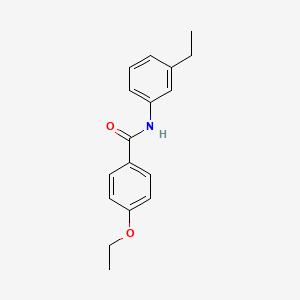

4-ethoxy-N-(3-ethylphenyl)benzamide

Übersicht

Beschreibung

“4-ethoxy-N-(3-ethylphenyl)benzamide” is a compound with the molecular formula C17H19NO2 . It is a type of benzamide, which is a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries .

Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-(3-ethylphenyl)benzamide” can be analyzed using various spectroscopic methods, including NMR . The compound’s molecular weight is 269.34 g/mol .Chemical Reactions Analysis

Benzamides, including “4-ethoxy-N-(3-ethylphenyl)benzamide”, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-ethoxy-N-(3-ethylphenyl)benzamide” include its molecular formula (C17H19NO2), molecular weight (269.34 g/mol), and its spectra as determined by NMR .Wissenschaftliche Forschungsanwendungen

- Anticancer Potential : Benzamides, including our compound, have been investigated for their antitumor activity. Researchers explore their effects on cancer cell growth, apoptosis, and cell cycle regulation .

- HDAC Inhibition : Some benzamides act as histone deacetylase (HDAC) inhibitors, potentially influencing gene expression and epigenetic modifications .

- Benzamide Coupling Reactions : Researchers employ benzamides in coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig) to synthesize complex organic molecules .

- Direct Condensation : Benzamides can be synthesized through direct condensation methods using recoverable catalysts, ultrasonic irradiation, and green chemistry principles .

- Free Radical Bromination : The benzylic position is susceptible to free radical bromination, leading to the formation of benzylic bromides. N-bromosuccinimide (NBS) is commonly used for this purpose .

- SN1 and SN2 Reactions : Depending on the specific benzylic halide, substitution reactions can occur via either SN1 or SN2 pathways. Primary benzylic halides typically favor SN2, while secondary and tertiary ones follow SN1 mechanisms .

- Analgesic Properties : Benzamides may exhibit analgesic effects due to their interactions with specific receptors in the central nervous system .

- Antiemetic Activity : Some benzamides are used as antiemetic agents to prevent nausea and vomiting, particularly in chemotherapy patients .

- Polymerization Initiators : Benzamides can serve as initiators in polymerization reactions, contributing to the synthesis of functional polymers .

- Functionalization of Polymers : Researchers explore benzamide-functionalized polymers for drug delivery, surface modification, and other applications .

- Protein-Ligand Interactions : Benzamides are employed as ligands in protein-binding studies. Their interactions with enzymes and receptors provide insights into biological processes .

- Fluorescent Probes : Some benzamide derivatives exhibit fluorescence, making them useful as probes for cellular imaging and tracking specific biomolecules .

Benzamide Derivatives in Medicinal Chemistry

Organic Synthesis and Catalysis

Benzylic Position Reactivity

Pharmacological Applications

Materials Science and Polymer Chemistry

Biochemical Studies

Eigenschaften

IUPAC Name |

4-ethoxy-N-(3-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-13-6-5-7-15(12-13)18-17(19)14-8-10-16(11-9-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVRIVYBBXWHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

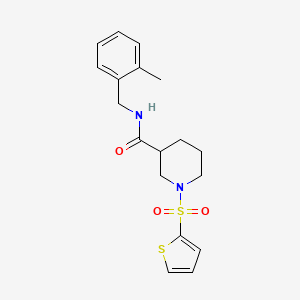

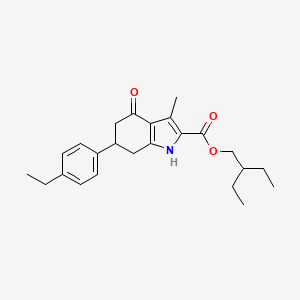

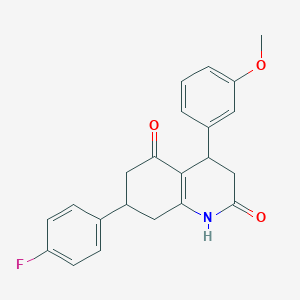

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide](/img/structure/B4577438.png)

![5-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4577439.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4577461.png)

![2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)

![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)

![2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4577513.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)

![4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)